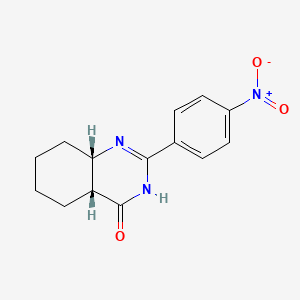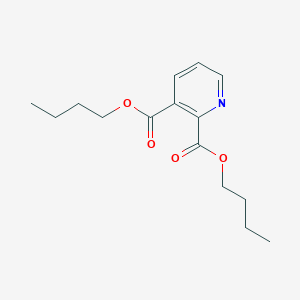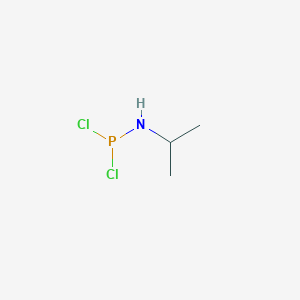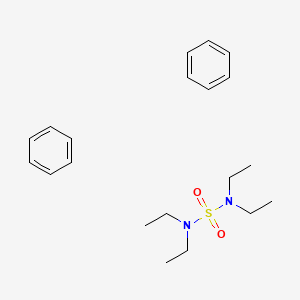
benzene;N-(diethylsulfamoyl)-N-ethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene;N-(diethylsulfamoyl)-N-ethylethanamine is an organic compound that features a benzene ring substituted with a diethylsulfamoyl group and an ethylethanamine group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene;N-(diethylsulfamoyl)-N-ethylethanamine typically involves the reaction of benzene with diethylsulfamoyl chloride and ethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Benzene;N-(diethylsulfamoyl)-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. These reactions typically require catalysts like sulfuric acid or iron(III) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Concentrated sulfuric acid (H2SO4), iron(III) chloride (FeCl3)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Amine derivatives
Substitution: Nitrobenzene, benzenesulfonic acid, aryl halides
Aplicaciones Científicas De Investigación
Benzene;N-(diethylsulfamoyl)-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzene;N-(diethylsulfamoyl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Toluene: A benzene derivative with a methyl group.
Aniline: A benzene derivative with an amino group.
Phenol: A benzene derivative with a hydroxyl group.
Uniqueness
Benzene;N-(diethylsulfamoyl)-N-ethylethanamine is unique due to the presence of both diethylsulfamoyl and ethylethanamine groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler benzene derivatives.
Propiedades
Número CAS |
63409-54-1 |
|---|---|
Fórmula molecular |
C20H32N2O2S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
benzene;N-(diethylsulfamoyl)-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2O2S.2C6H6/c1-5-9(6-2)13(11,12)10(7-3)8-4;2*1-2-4-6-5-3-1/h5-8H2,1-4H3;2*1-6H |
Clave InChI |
ADGDTGUSTOSWDG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)N(CC)CC.C1=CC=CC=C1.C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



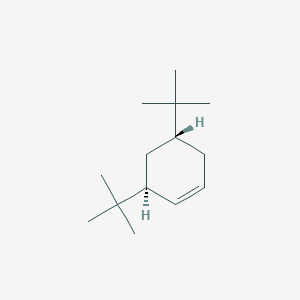
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
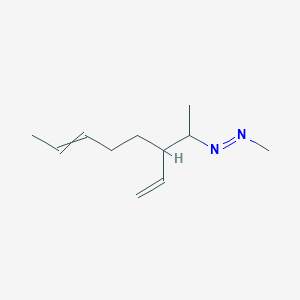
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
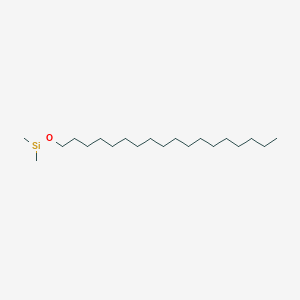

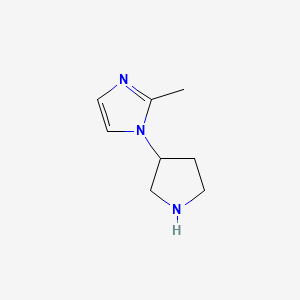

![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)

